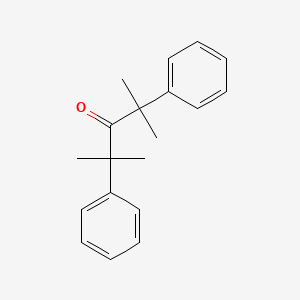
Potassium 6-bromo-2-naphthyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 6-bromo-2-naphthyl sulphate is a chemical compound with the molecular formula C10H8BrKO4S. It is a potassium salt of 6-bromo-2-naphthyl sulphate, characterized by the presence of a bromine atom attached to the naphthalene ring and a sulphate group. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 6-bromo-2-naphthyl sulphate typically involves the sulfonation of 6-bromo-2-naphthol followed by neutralization with potassium hydroxide. The reaction can be summarized as follows:
Sulfonation: 6-bromo-2-naphthol is treated with sulfuric acid to introduce the sulphate group.
Neutralization: The resulting 6-bromo-2-naphthyl sulphate is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to ensure consistent sulfonation of 6-bromo-2-naphthol.
Neutralization and Crystallization: The neutralized product is crystallized and purified to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Potassium 6-bromo-2-naphthyl sulphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The naphthalene ring can be oxidized under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 6-amino-2-naphthyl sulphate or 6-thio-2-naphthyl sulphate.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones.
Aplicaciones Científicas De Investigación
Potassium 6-bromo-2-naphthyl sulphate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Potassium 6-bromo-2-naphthyl sulphate involves its interaction with molecular targets such as enzymes and proteins. The sulphate group can form hydrogen bonds and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- Potassium 6-chloro-2-naphthyl sulphate
- Potassium 6-fluoro-2-naphthyl sulphate
- Potassium 6-iodo-2-naphthyl sulphate
Comparison:
- Potassium 6-bromo-2-naphthyl sulphate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Propiedades
Número CAS |
71799-94-5 |
|---|---|
Fórmula molecular |
C10H7BrKO4S |
Peso molecular |
342.23 g/mol |
Nombre IUPAC |
potassium;(6-bromonaphthalen-2-yl) sulfate |
InChI |
InChI=1S/C10H7BrO4S.K/c11-9-3-1-8-6-10(15-16(12,13)14)4-2-7(8)5-9;/h1-6H,(H,12,13,14); |
Clave InChI |
HSEJBEMQUQYBDT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)O.[K] |
Key on ui other cas no. |
71799-94-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Methylsulfanyl)phenyl]guanidine](/img/structure/B3056413.png)

![7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one](/img/structure/B3056417.png)





![2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3056426.png)




